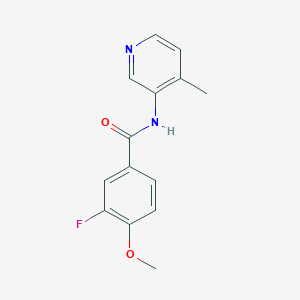![molecular formula C17H18F3N3O B15116654 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116654.png)
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylpyridinyl group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 2-methoxyphenyl halides in the presence of a base to introduce the methoxyphenyl group.
Introduction of Trifluoromethylpyridinyl Group: The final step involves the reaction of the intermediate with 6-(trifluoromethyl)pyridin-2-yl halides under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and electrophiles like nitric acid for nitration.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine include:
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine: Differing in the position of the trifluoromethyl group on the pyridine ring.
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-4-yl]piperazine: Another positional isomer with the trifluoromethyl group at the 4-position.
1-(2-Methoxyphenyl)-4-[6-(difluoromethyl)pyridin-2-yl]piperazine: Featuring a difluoromethyl group instead of trifluoromethyl.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H18F3N3O |
|---|---|
Molekulargewicht |
337.34 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H18F3N3O/c1-24-14-6-3-2-5-13(14)22-9-11-23(12-10-22)16-8-4-7-15(21-16)17(18,19)20/h2-8H,9-12H2,1H3 |
InChI-Schlüssel |
ZWAGQRYLCAYJQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B15116571.png)
![4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B15116578.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116583.png)
![1-(3-Methoxyphenyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B15116584.png)
![4-ethyl-3-methyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B15116587.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B15116590.png)
![2-Methyl-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3,4-thiadiazole](/img/structure/B15116600.png)
![5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B15116614.png)
![4-[4-(3-Methylphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B15116621.png)
![2-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15116628.png)
![N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15116633.png)
![2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15116639.png)
![1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116646.png)

